molecular formula C12H12N2O2 B3258690 5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 307990-26-7

5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B3258690
Key on ui cas rn: 307990-26-7
M. Wt: 216.24 g/mol
InChI Key: UERFHNPWKVKJIU-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

N-Cyclopropylmethyl-4-nitrophthalimide (6.0 g, 24 mmol) in methanol (200 mL) was added dropwise over 30 min to a solution of sodium dithionite (27.0 g, 156 mmol) and sodium carbonate (13.0 g, 125 mmol) in water (200 mL) while the temperature was maintained at 70° C. The mixture was stirred at 70° C. for an additional 50 min before it was allowed to cool to room temperature. The reaction volume was then reduced to one-third by rotary evaporation. Water (400 mL) was added, and the suspension extracted with ethyl acetate (2×450 mL). The combined organic solutions were dried with anhydrous MgSO4. Solvent was then removed by rotary evaporation to afford 2.52 g (49%) of pure N-cyclopropylmethyl-4-aminophthalimide as a powder.
Name
N-Cyclopropylmethyl-4-nitrophthalimide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[C:9](=[O:10])[C:8]3=[CH:11][C:12]([N+:15]([O-])=O)=[CH:13][CH:14]=[C:7]3[C:6]2=[O:18])[CH2:3][CH2:2]1.S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[CH:1]1([CH2:4][N:5]2[C:9](=[O:10])[C:8]3=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=[C:7]3[C:6]2=[O:18])[CH2:2][CH2:3]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
N-Cyclopropylmethyl-4-nitrophthalimide
Quantity
6 g
Type
reactant
Smiles
C1(CC1)CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
Name
Quantity
27 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for an additional 50 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction volume was then reduced to one-third by rotary evaporation
ADDITION
Type
ADDITION
Details
Water (400 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the suspension extracted with ethyl acetate (2×450 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was then removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C1(CC1)CN1C(C=2C(C1=O)=CC(=CC2)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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